

Application Notes and Protocols: FTI-2153 TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various proteins, most notably the Ras superfamily of small GTPases. The trifluoroacetate (TFA) salt of FTI-2153 offers a stable and soluble formulation for in vitro and in vivo research applications. Farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue near the C-terminus of target proteins, is essential for their proper subcellular localization and function. Dysregulation of the Ras signaling pathway, often initiated by mutations rendering Ras constitutively active, is a hallmark of many human cancers. By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane association of Ras, thereby blocking downstream signaling cascades that promote cell proliferation and survival. These application notes provide detailed information on the solubility of FTI-2153 TFA in DMSO, its mechanism of action, and protocols for its use in key cellular and biochemical assays.

Physicochemical Properties and Solubility

FTI-2153 TFA is a white to off-white powder. Its solubility in dimethyl sulfoxide (DMSO) is a critical parameter for the preparation of stock solutions for in vitro experiments.

Table 1: Physicochemical and Solubility Data for FTI-2153 TFA



Property	Value	Reference
Molecular Formula	C27H31F3N4O5S	[1]
Molecular Weight	580.62 g/mol	[2][3]
Solubility in DMSO	90 mg/mL (155.01 mM)	[3]
Storage (Powder)	-20°C for up to 3 years	[2]
Storage (In Solvent)	-80°C for up to 1 year	

Note: **FTI-2153 TFA** is hygroscopic. For optimal solubility, it is recommended to use newly opened, anhydrous DMSO and sonication may be required to fully dissolve the compound.

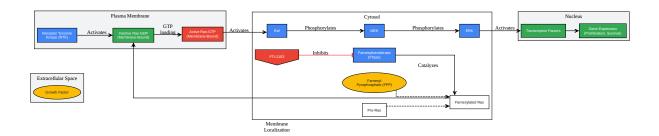
Mechanism of Action and Signaling Pathway

FTI-2153 exerts its biological effects by inhibiting farnesyltransferase. This enzyme catalyzes the first and critical step in the post-translational modification of proteins containing a C-terminal "CaaX" box motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids.

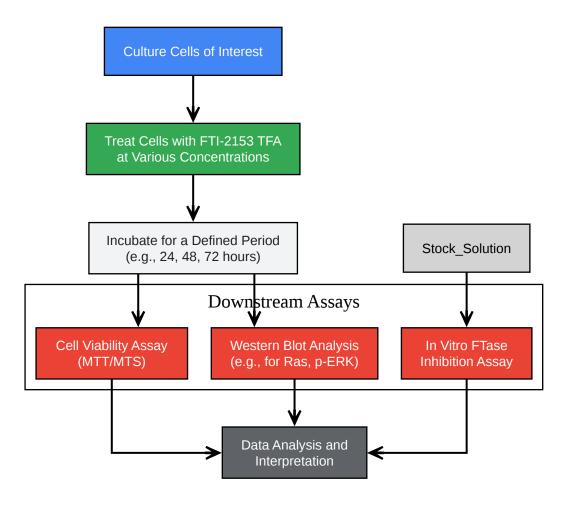
The most well-characterized targets of FTase are the Ras proteins (H-Ras, N-Ras, and K-Ras). In their nascent state, Ras proteins are cytosolic and inactive. For activation, they must undergo a series of modifications, beginning with farnesylation. This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases) to bind GTP and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) cascade, which plays a pivotal role in cell proliferation, differentiation, and survival.

By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras, trapping it in the cytosol and rendering it unable to be activated. This leads to the downregulation of the MAPK pathway and other Ras-dependent signaling cascades, ultimately resulting in cell growth inhibition and, in some cases, apoptosis. It is important to note that some proteins, including K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, a potential mechanism of resistance to FTase inhibitors.









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